N-[3-(1H-imidazol-1-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound developed as a lead compound in the search for nonsteroidal inhibitors of steroid 5α‐reductase. [] This enzyme plays a key role in converting testosterone to dihydrotestosterone, a hormone involved in the development and progression of benign prostatic hyperplasia. [] The compound belongs to a class of pyridones and piperidones substituted with carboxamide phenylalkyl groups designed to mimic the steroidal ring A. [] Its role in scientific research primarily focuses on its potential as a therapeutic agent for the treatment of benign prostatic hyperplasia.
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide starts with the synthesis of a core structure containing either a 1-methyl-2-pyridone or a 1-methyl-2-piperidone moiety. [] This core is then linked to a substituted benzamide group via a variable alkyl spacer. [] The synthesis involves palladium-catalysed coupling reactions, α-oxidation, catalytic hydrogenation, Wittig reactions, Friedel-Crafts reactions, haloform cleavage, and formation of acid chlorides. []
The molecule comprises a 7-methoxy-1-benzofuran-2-carboxamide core linked to a 1H-imidazol-1-ylpropyl group through a carboxamide bond. [] The benzofuran ring is further substituted with a methoxy group at the seventh position. [] The molecule also includes a variable alkyl spacer connecting the benzofuran ring to a 1-methyl-2-pyridone or 1-methyl-2-piperidone moiety. []
N-[3-(1H-imidazol-1-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide is designed to inhibit steroid 5α‐reductase. [] While its exact mechanism of action requires further investigation, it is hypothesized to compete with testosterone for binding to the active site of the enzyme, thereby reducing the production of dihydrotestosterone. []
N-[3-(1H-imidazol-1-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide has been investigated for its potential use as a nonsteroidal inhibitor of steroid 5α‐reductase for the treatment of benign prostatic hyperplasia. [] Studies using rat ventral prostate and human BPH tissue have demonstrated its ability to inhibit the conversion of testosterone to dihydrotestosterone. []
Further research is needed to fully elucidate the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide and to optimize its potency and selectivity. [] Investigation of its physical and chemical properties, including solubility and stability, is also necessary. [] Additionally, studies in animal models are required to evaluate its efficacy and safety for the treatment of benign prostatic hyperplasia.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9